Ethyl 3-amino-4-anilinobenzoate
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Overview
Description
Ethyl 3-amino-4-anilinobenzoate is an organic compound with the molecular formula C15H16N2O2. It is a derivative of benzoic acid and is characterized by the presence of an amino group and an aniline group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-4-anilinobenzoate can be synthesized through several methods. One common method involves the reduction of nitroaniline derivatives. For instance, the reduction of 3-nitro-4-anilinobenzoic acid ethyl ester using iron powder and ammonium chloride in ethanol under reflux conditions for six hours yields this compound . The reaction mixture is then cooled, filtered, and extracted to obtain the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reduction reactions but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-anilinobenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and ammonium chloride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Ethyl 3-amino-4-anilinobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-anilinobenzoate involves its interaction with specific molecular targets. The amino and aniline groups can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-amino-4-anilinobenzoate can be compared with other similar compounds, such as:
Ethyl 4-amino-3-anilinobenzoate: Similar structure but different position of amino and aniline groups.
Ethyl 3-amino-4-methoxybenzoate: Contains a methoxy group instead of an aniline group.
Ethyl 3-nitro-4-anilinobenzoate: Contains a nitro group instead of an amino group.
Properties
IUPAC Name |
ethyl 3-amino-4-anilinobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h3-10,17H,2,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXUAKNOWBZBKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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